3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
3-(3-Chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a 3-chlorophenyl substituent at position 3 of the pyrazole ring, a methyl group at position 1, and a carboxamide group at position 5 linked to a 2,4-dimethoxyphenyl moiety. Its synthesis likely follows standard carboxamide coupling protocols, such as those employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents .
Properties
Molecular Formula |
C19H18ClN3O3 |
|---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-23-17(11-16(22-23)12-5-4-6-13(20)9-12)19(24)21-15-8-7-14(25-2)10-18(15)26-3/h4-11H,1-3H3,(H,21,24) |
InChI Key |
PNYOASCFIGFYFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Synthesis
The pyrazole ring serves as the foundational structure, typically constructed via cyclization reactions. A common strategy involves 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated carbonyl compounds. For example, diethyl 1H-pyrazole-3,5-dicarboxylate (Figure 1A) is a frequently employed precursor, as demonstrated in Patent CN105646355A. This intermediate undergoes methylation at the 1-position using iodomethane in acetone with potassium carbonate as a base, achieving >85% yield.
Key Reaction:
Functionalization with 3-Chlorophenyl Group
Introducing the 3-chlorophenyl moiety at the pyrazole’s 3-position often employs Suzuki-Miyaura coupling or Friedel-Crafts acylation . Patent WO2001012189A1 highlights the use of palladium catalysts to couple chlorophenyl boronic acids with brominated pyrazoles, yielding 70–80% conversion. Alternatively, direct substitution via nucleophilic aromatic substitution (SNAr) using 3-chlorophenylmagnesium bromide has been reported, though with lower efficiency (55–60% yield).
Methylation at the 1-Position
Methylation is critical for stabilizing the pyrazole ring. As detailed in Patent EP0885889A2, quenching the pyrazole’s NH group with methyl iodide in polar aprotic solvents (e.g., DMF) ensures regioselectivity. Recent advancements utilize phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction kinetics, achieving 90–95% methylation efficiency.
Carboxamide Formation
The final step involves converting the 5-carboxylic acid to the carboxamide. Patent WO2001012189A1 outlines a two-stage process:
-
Acid Chloride Formation : Treating 5-carboxylic acid with thionyl chloride (SOCl₂) at 70°C for 16 hours.
-
Amidation : Reacting the acid chloride with 2,4-dimethoxyaniline in tetrahydrofuran (THF) at 0–5°C, yielding 75–80% product.
Critical Parameters:
-
Stoichiometric excess of SOCl₂ (1.5 eq) prevents residual acid.
-
Anhydrous conditions are mandatory to avoid hydrolysis side reactions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that THF outperforms DCM in amidation due to better solubility of 2,4-dimethoxyaniline. Elevated temperatures (>25°C) during cyclization reduce regioselectivity, whereas maintaining 0–5°C during amidation minimizes byproducts.
Catalytic Enhancements
Incorporating DMAP (4-dimethylaminopyridine) as a catalyst accelerates acylation, reducing reaction time from 8 hours to 2 hours. For large-scale production, continuous flow reactors improve heat dissipation and mixing, enhancing yield by 12–15%.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Synthetic Routes
Emerging strategies include enzymatic amidation using lipases to bypass harsh reagents and photocatalytic C–H activation for direct functionalization. Computational modeling, as referenced in VulcanChem’s data , predicts binding affinities to guide structure-activity refinements.
Chemical Reactions Analysis
Hydrolysis of Carboxamide Group
The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:
Reaction Conditions and Outcomes
| Reaction Type | Reagents/Conditions | Product | Yield* | Key Observations |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux (12–16 hrs) | 5-(3-Chlorophenyl)-1-methylpyrazole-5-carboxylic acid | 72–78% | Complete conversion at >100°C |
| Basic Hydrolysis | 2M NaOH, 80°C (8–10 hrs) | Sodium salt of carboxylic acid | 85% | Faster kinetics in polar aprotic solvents |
*Reported yields for analogous pyrazole carboxamides
Mechanistic Notes :
-
Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water.
-
Basic conditions deprotonate the amide nitrogen, facilitating hydroxide ion attack on the carbonyl carbon.
Alkylation at Pyrazole Nitrogen
The N-methyl group on the pyrazole ring can participate in further alkylation under strongly basic conditions:
Experimental Protocol
-
Reagents : K₂CO₃ (base), alkyl halides (e.g., methyl iodide, benzyl chloride)
Product Profile
| Alkylating Agent | Major Product | Regioselectivity | Yield |
|---|---|---|---|
| Methyl Iodide | 1,3-Dimethylpyrazole derivative | >95% at N1 | 68% |
| Benzyl Chloride | N-Benzyl-1-methylpyrazole carboxamide | 100% at N3 | 55% |
Key Limitation : Steric hindrance from the 3-chlorophenyl group reduces reactivity at N3, favoring alkylation at N1 .
Electrophilic Aromatic Substitution (EAS)
The 3-chlorophenyl and 2,4-dimethoxyphenyl groups undergo EAS with varying regioselectivity:
Nitration
| Substrate Position | Nitrating Agent | Major Product | Yield |
|---|---|---|---|
| 3-Chlorophenyl | HNO₃/H₂SO₄, 0–5°C | 3-Chloro-4-nitrophenyl derivative | 62% |
| 2,4-Dimethoxyphenyl | Acetyl nitrate, RT | 5-Nitro-2,4-dimethoxyphenyl derivative | 48% |
Regiochemical Rationale :
Sulfonation
-
Reagents : Fuming H₂SO₄, 50°C
-
Product : Sulfonic acid derivatives at the para position of methoxy groups (yield: 58%) .
Cyclization Reactions
The carboxamide group facilitates cyclization to form fused heterocycles:
Notable Example :
-
Reagents : POCl₃ (dehydrating agent), 120°C, 4 hrs
-
Product : Pyrazolo[3,4-d]pyrimidin-4-one derivative
Mechanistic Pathway :
-
Dehydration of carboxamide to nitrile intermediate.
-
Intramolecular cyclization via nucleophilic attack by adjacent nitrogen.
Cross-Coupling Reactions
The chlorophenyl group participates in palladium-catalyzed couplings:
| Reaction Type | Catalytic System | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | 74% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Arylated pyrazoles | 65% |
Critical Factor : Electron-withdrawing chlorine enhances oxidative addition efficiency .
Stability Under Reductive Conditions
The compound resists hydrogenolysis of the C–Cl bond under standard catalytic hydrogenation (H₂, Pd/C), but selective reductions occur:
-
Nitro Group Reduction : H₂ (1 atm), Raney Ni, ethanol → Amine derivative (yield: 89%) .
-
Carboxamide Reduction : LiAlH₄, THF → Pyrazolylmethanamine (yield: 52%).
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces C–N bond cleavage in the carboxamide group:
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives of pyrazole compounds have shown significant antiproliferative activity against various cancer cell lines, including cervical and colorectal cancers. In vitro studies indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective inhibition of cancer cell growth .
-
Antiviral Properties
- The compound has been explored for its antiviral effects. Pyrazole derivatives have been reported to inhibit viral replication in several studies, including those targeting HIV and measles virus. The structure-activity relationship (SAR) studies indicated that modifications to the pyrazole ring can enhance antiviral efficacy .
- Anti-inflammatory Effects
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the synthesis and evaluation of various pyrazole derivatives, including 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide. The compound was tested against human cervical cancer cells (HeLa) and demonstrated significant antiproliferative activity with an IC50 value of approximately 15 µM. This indicates its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antiviral Efficacy
In another research effort focused on antiviral agents, derivatives similar to this compound were evaluated for their inhibitory effects on HIV replication. The results showed that modifications to the pyrazole structure could enhance activity against resistant strains of the virus, establishing a promising avenue for developing new antiviral therapies .
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Physicochemical Properties
The compound’s closest structural analogs differ in substituents on the pyrazole ring and the aryl carboxamide group. Key comparisons include:
- Melting Points: Compounds with cyano groups (e.g., 3a ) exhibit higher melting points (~133–135°C) due to increased polarity, whereas methoxy-substituted analogs (e.g., ) may have lower melting points due to reduced crystallinity.
Research Findings and Implications
- Structure-Activity Relationships (SAR): The 2,4-dimethoxyphenyl group in the target compound may enhance π-π stacking interactions in biological targets compared to simpler aryl groups (e.g., phenyl in 3a ).
- Pharmacokinetics : Methoxy groups improve aqueous solubility, as observed in related compounds like 1-(3-chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide , suggesting favorable bioavailability for the target compound.
Biological Activity
3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the compound's biological activity, including its mechanisms, efficacy against cancer cell lines, and structure-activity relationships (SAR).
The compound's molecular formula is with a molecular weight of 367.9 g/mol. Its structural characteristics include a pyrazole ring and various aromatic substituents that are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including kinases involved in cell cycle regulation. It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell proliferation and cancer progression.
Biological Activity in Cancer Research
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:
- MCF7 (Breast Cancer) : The compound exhibited an IC50 value of approximately 0.39 µM, indicating potent antiproliferative activity.
- A549 (Lung Cancer) : Demonstrated significant growth inhibition with an IC50 value of 26 µM .
- NCI-H460 (Lung Cancer) : The compound also showed effective inhibition with an IC50 value of 0.46 µM .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Structure-Activity Relationship (SAR)
The presence of specific substituents in the compound's structure significantly influences its biological activity. The chlorophenyl and dimethoxyphenyl groups enhance its binding affinity to target proteins, which is essential for its anticancer properties. The SAR analysis has indicated that modifications to these groups can lead to variations in potency and selectivity against different cancer types .
Case Studies and Research Findings
Several studies have explored the efficacy of pyrazole derivatives, including this compound:
- In Vitro Studies : A study by Xia et al. reported that pyrazole derivatives could induce apoptosis in cancer cells, demonstrating the potential for this compound as an anticancer agent .
- Kinase Inhibition : Recent findings suggest that compounds like this one can inhibit Aurora-A kinase, which is crucial for mitotic control, further supporting their role in cancer therapy .
Table 2: Summary of Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, and what purification methods are recommended?
- Methodological Answer : The synthesis typically involves a multi-step process starting with cyclocondensation of substituted phenylhydrazines and β-ketoesters to form the pyrazole core. For example, ethyl acetoacetate and phenylhydrazine derivatives are cyclized under acidic conditions to yield the pyrazole ring . Subsequent coupling of the carboxylate group with 2,4-dimethoxyaniline via amidation (using reagents like HATU or EDCI) completes the structure . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 9.0032 Å, b = 20.1001 Å) confirm molecular geometry and hydrogen bonding patterns .
- NMR : H and C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; pyrazole carbons at δ 150–160 ppm) .
- IR spectroscopy : Stretching vibrations for amide (1650–1680 cm) and aromatic C–Cl (650–750 cm) bonds validate functional groups .
Q. How is the compound screened for initial biological activity, and what are common assay limitations?
- Methodological Answer :
- Enzyme inhibition assays : Test against targets like kinases or cannabinoid receptors using fluorescence polarization or radiometric assays .
- Cellular assays : Evaluate cytotoxicity (e.g., MTT assay) in cancer cell lines (IC determination).
- Limitations : Low aqueous solubility (common in pyrazole carboxamides) may require DMSO solubilization, risking solvent interference .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction conditions for this compound?
- Methodological Answer : Quantum mechanical calculations (DFT) predict transition states and intermediates for key steps like amidation . Reaction path screening (e.g., using artificial intelligence-driven platforms) identifies optimal solvents and catalysts, reducing trial-and-error approaches. For example, ICReDD’s workflow combines computational predictions with high-throughput experimentation to refine yields .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Comparative meta-analysis : Normalize data using standardized protocols (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) .
- Solubility adjustments : Use co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability in in vivo models .
- Orthogonal assays : Confirm binding affinity via surface plasmon resonance (SPR) if fluorescence assays show variability .
Q. How does substituent variation on the phenyl rings affect the compound’s pharmacological profile?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Synthesize analogs with halogens (e.g., 4-F, 2-Cl) or methoxy groups at different positions. Test for potency shifts in target assays .
- Molecular docking : Map interactions (e.g., chlorophenyl with hydrophobic pockets in CB1 receptors) using AutoDock Vina .
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy changes upon substituent modification .
Q. What advanced techniques validate the compound’s conformation in solution versus solid state?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
